molecular formula C13H22N2 B138175 4-(Octylamino)pyridine CAS No. 64690-19-3

4-(Octylamino)pyridine

Cat. No. B138175
CAS RN: 64690-19-3
M. Wt: 206.33 g/mol
InChI Key: RHDWCSIBVZKRRU-UHFFFAOYSA-N
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Description

4-(Octylamino)pyridine, also known as 4-OAP, is an organic compound that is commonly used in organic synthesis and research. It is a white crystalline solid with a molecular formula of C13H22N2 . It has an average mass of 206.327 Da and a mono-isotopic mass of 206.178299 Da .


Molecular Structure Analysis

The molecular structure of 4-(Octylamino)pyridine consists of a pyridine ring with an octylamino group attached to the 4-position . The molecule has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .


Physical And Chemical Properties Analysis

4-(Octylamino)pyridine has a density of 0.9±0.1 g/cm3, a boiling point of 327.3±15.0 °C at 760 mmHg, and a flash point of 151.7±20.4 °C . It has a molar refractivity of 66.4±0.3 cm3, a polar surface area of 25 Å2, and a molar volume of 217.7±3.0 cm3 .

Scientific Research Applications

  • Supramolecular Chemistry and Self-Organization

    4-(Octylamino)pyridine derivatives, such as 2,6-bis(octylaminomethyl)pyridine, have been utilized in the creation of multicomb polymeric supramolecules. These supramolecules demonstrate significant self-organizing capabilities due to the combination of coordination and ionic interactions. This is particularly evident in the formation of amorphous hexagonal structures, as characterized by X-ray measurements (Valkama et al., 2003).

  • Optical and Nonlinear Optical Properties

    Compounds containing 4-(Octylamino)pyridine analogs show notable optical limiting and nonlinear optical properties. These properties are attributed to the long D-π-A conjugated electron structure of the molecules. For instance, the impact of π-electron conjugation bridge structure on the nonlinear optical properties of these compounds has been a subject of research, indicating their potential in optical material applications (Guang et al., 2006; Guang et al., 2007).

  • Catalysis in Organic Reactions

    Derivatives like 4-(N,N-Dimethylamino)pyridine hydrochloride have been used as recyclable catalysts for acylation of inert alcohols and phenols. The detailed reaction mechanisms involving these catalysts have been explored, showing their efficiency and potential in various organic synthesis processes (Liu et al., 2014).

  • Chemosensory Materials

    Novel fluorescent poly(pyridine-imide) acid chemosensors have been developed using derivatives of 4-(Octylamino)pyridine. These materials exhibit remarkable properties like high thermal stability, good mechanical strength, and the ability to act as fluorescent switchers for acids, indicating their potential in sensory applications (Wang et al., 2008).

  • Biodegradable Ionic Liquids and Surfactant Systems

    Research on biodegradable ionic liquids derived from 4-(Octylamino)pyridine analogs has shown promising results in developing green surfactant systems. These systems have applications in areas like chemical decontamination, showcasing their environmental significance (Pandya et al., 2020).

  • Inclusion Complexation in Ionic Liquids

    The inclusion complex formation of amino acid-based ionic liquids, involving 4-(Octylamino)pyridine, with β-cyclodextrin has been investigated. This research provides insights into the binding dynamics and thermodynamics of such complexes, which are crucial in understanding the molecular interactions in ionic liquids (Banjare et al., 2020).

Safety And Hazards

4-(Octylamino)pyridine is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-octylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-2-3-4-5-6-7-10-15-13-8-11-14-12-9-13/h8-9,11-12H,2-7,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDWCSIBVZKRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90983313
Record name N-Octylpyridin-4(1H)-imine
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Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Octylamino)pyridine

CAS RN

64690-19-3
Record name N-Octyl-4-pyridinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Octylamino)pyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Octylpyridin-4(1H)-imine
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Record name N-octylpyridin-4-amine
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Record name 4-(OCTYLAMINO)PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IK Yakuschenko, NN Pozdeeva… - Current Organic …, 2021 - ingentaconnect.com
Iso-octenidine, an isomer of octenidine dihydrochloride, was synthesized and studied for the first time. Iso-octenidine was demonstrated to be 3-fold more soluble in water in comparison …
Number of citations: 2 www.ingentaconnect.com
DM Bailey, CG DeGrazia, SJ Hoff… - Journal of medicinal …, 1984 - ACS Publications
A series of/V-polyalkylenebis [4-(substituted-amino) pyridines] has been prepared, and members have been evaluated as potential anti-dental plaque agents. From among the most …
Number of citations: 98 pubs.acs.org
HMW AMINE
Number of citations: 0

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